molecular formula C14H15NO3S B11043848 N-(4-hydroxy-8-oxo-6-thiabicyclo[3.2.1]oct-1-yl)benzamide

N-(4-hydroxy-8-oxo-6-thiabicyclo[3.2.1]oct-1-yl)benzamide

Cat. No.: B11043848
M. Wt: 277.34 g/mol
InChI Key: CPHRIAXORVTNSQ-UHFFFAOYSA-N
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Description

N-{4-HYDROXY-8-OXO-6-THIABICYCLO[3.2.1]OCTAN-1-YL}BENZAMIDE is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-HYDROXY-8-OXO-6-THIABICYCLO[3.2.1]OCTAN-1-YL}BENZAMIDE typically involves multiple steps, starting from simpler organic molecules. One common method involves the enantioselective construction of the bicyclic scaffold, which is crucial for the compound’s biological activity . The reaction conditions often include the use of specific catalysts and reagents to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{4-HYDROXY-8-OXO-6-THIABICYCLO[3.2.1]OCTAN-1-YL}BENZAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides .

Scientific Research Applications

N-{4-HYDROXY-8-OXO-6-THIABICYCLO[3.2.1]OCTAN-1-YL}BENZAMIDE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-HYDROXY-8-OXO-6-THIABICYCLO[3.2.1]OCTAN-1-YL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures, such as:

Uniqueness

N-{4-HYDROXY-8-OXO-6-THIABICYCLO[3.2.1]OCTAN-1-YL}BENZAMIDE is unique due to its specific functional groups and the presence of sulfur in its bicyclic structure.

Properties

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

N-(4-hydroxy-8-oxo-6-thiabicyclo[3.2.1]octan-1-yl)benzamide

InChI

InChI=1S/C14H15NO3S/c16-10-6-7-14(8-19-11(10)12(14)17)15-13(18)9-4-2-1-3-5-9/h1-5,10-11,16H,6-8H2,(H,15,18)

InChI Key

CPHRIAXORVTNSQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CSC(C1O)C2=O)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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